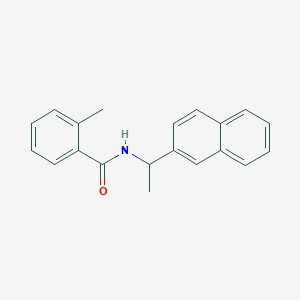![molecular formula C27H23NO B286620 N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286620.png)
N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a biphenyl group and a diphenylmethyl group attached to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide typically involves the reaction of 4-biphenylacetic acid with diphenylmethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions may include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of amines
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.
Altering Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-biphenylyl)acetamide: Lacks the diphenylmethyl group, which may result in different chemical and biological properties.
N-(diphenylmethyl)acetamide:
4-biphenylacetic acid: Precursor to the synthesis of N-benzhydryl-2-[1,1'-biphenyl]-4-ylacetamide, with distinct chemical properties.
Uniqueness
This compound is unique due to the presence of both biphenyl and diphenylmethyl groups, which confer specific structural and functional characteristics. This combination of features makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C27H23NO |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
N-benzhydryl-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C27H23NO/c29-26(20-21-16-18-23(19-17-21)22-10-4-1-5-11-22)28-27(24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19,27H,20H2,(H,28,29) |
InChI-Schlüssel |
RILPIDFJGWAFFY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[cyclopentyl(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286538.png)

![N-[(2-bromophenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286545.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286546.png)
![N-[cyclopentyl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286548.png)
![N-[1,2-dihydroacenaphthylen-5-yl(phenyl)methyl]-2-methylbenzamide](/img/structure/B286549.png)
![2-methyl-N-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]benzamide](/img/structure/B286550.png)
![N-[(2,5-dimethylphenyl)(phenyl)methyl]-2-methylbenzamide](/img/structure/B286551.png)
![N-[1-(4-methoxyphenyl)ethyl]-2-methylbenzamide](/img/structure/B286552.png)
![N-[4-(azepan-1-yl)phenyl]-2-methylbenzamide](/img/structure/B286553.png)

![N-[4-(1-azepanyl)phenyl]-2-chlorobenzamide](/img/structure/B286556.png)
![2-chloro-N-[(4-methoxyphenyl)(phenyl)methyl]benzamide](/img/structure/B286557.png)
![N-[4-(1-azepanyl)phenyl]-4-bromobenzamide](/img/structure/B286561.png)
